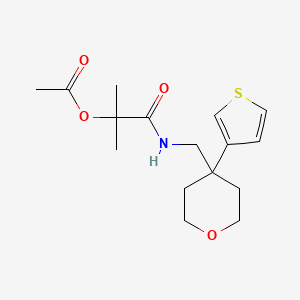![molecular formula C25H31N3O5 B2658975 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034585-20-9](/img/structure/B2658975.png)
2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical research. Its unique structure provides it with properties that make it valuable in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. A common starting point is the piperazine ring, which is functionalized with a hydroxypropyl group and a tert-butoxy protecting group. Subsequent steps involve forming the benzo[de]isoquinoline core through cyclization reactions and introducing the 2-oxoethyl substituent under controlled conditions.
Industrial Production Methods: In industrial settings, the synthesis may be optimized for scalability. This includes using high-yield reactions, efficient purification techniques such as chromatography, and ensuring the stability of intermediates. Reaction conditions like temperature, pressure, and solvent choice are finely tuned to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxypropyl group, forming ketones or aldehydes under strong oxidative conditions.
Reduction: The piperazine ring and benzo[de]isoquinoline core can undergo reduction, affecting the overall stability and activity of the compound.
Substitution: Various functional groups can be introduced or replaced on the benzo[de]isoquinoline core or the piperazine ring under nucleophilic or electrophilic substitution conditions.
Common Reagents and Conditions: Reagents like Grignard reagents, halogenating agents, and oxidizing agents are frequently used. Reaction conditions often involve inert atmospheres, specific solvent choices (like dichloromethane or tetrahydrofuran), and precise control over reaction times and temperatures.
Major Products: The main products of these reactions are typically modified versions of the compound with functional groups that can further enhance its properties or facilitate its use in specific applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, facilitating the formation of complex molecules with potential pharmaceutical applications.
Biology: It serves as a ligand in biochemical assays, helping to study interactions with various biological targets such as enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Its unique structure allows it to interact with specific molecular targets in the body.
Industry: It finds applications in the development of new materials, including polymers and advanced coatings, due to its stability and reactivity.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets, such as enzymes, receptors, and nucleic acids. The hydroxypropyl group and the benzo[de]isoquinoline core play critical roles in binding to these targets, influencing biological pathways. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
2-(2-(4-hydroxypropyl)piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives with varying piperazine substituents
Isoquinoline-based compounds with different alkyl or aryl substituents
This compound's combination of functional groups and its structural complexity make it a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
2-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-25(2,3)33-16-18(29)14-26-10-12-27(13-11-26)21(30)15-28-23(31)19-8-4-6-17-7-5-9-20(22(17)19)24(28)32/h4-9,18,29H,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYEVLMQPDNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)

![5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2658901.png)
![Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2658902.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2658904.png)


![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2658907.png)

![2-{[1-(Propan-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2658910.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2658911.png)

